molecular formula C17H28BrNO7 B12420229 Scopolamine-d3 (hydrobromide trihydrate)

Scopolamine-d3 (hydrobromide trihydrate)

Cat. No.: B12420229
M. Wt: 441.3 g/mol
InChI Key: LACQPOBCQQPVIT-GIUWABFGSA-N
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Description

Scopolamine-d3 (hydrobromide trihydrate) is a deuterated form of scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, such as Hyoscyamus niger and Atropa belladonna. This compound is used primarily in scientific research due to its stable isotope labeling, which aids in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scopolamine-d3 (hydrobromide trihydrate) involves the incorporation of deuterium atoms into the scopolamine molecule. The process typically starts with the extraction of scopolamine from plant sources, followed by chemical modification to introduce deuterium. The final product is then converted into its hydrobromide trihydrate salt form through a salification process involving hydrobromic acid and crystallization .

Industrial Production Methods

Industrial production of Scopolamine-d3 (hydrobromide trihydrate) involves large-scale extraction of scopolamine from cultivated plants, followed by chemical synthesis to introduce deuterium. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for research applications .

Chemical Reactions Analysis

Types of Reactions

Scopolamine-d3 (hydrobromide trihydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Scopolamine-d3 (hydrobromide trihydrate) is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

Scopolamine-d3 (hydrobromide trihydrate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors (mAChRs). These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By blocking these receptors, scopolamine-d3 can induce effects such as sedation, antiemesis, and mydriasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The primary uniqueness of Scopolamine-d3 (hydrobromide trihydrate) lies in its stable isotope labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential .

Properties

Molecular Formula

C17H28BrNO7

Molecular Weight

441.3 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13-,14+,15-,16+;;;;/m1..../s1/i1D3;;;;

InChI Key

LACQPOBCQQPVIT-GIUWABFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

Origin of Product

United States

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